N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
CAS No.: 1011911-18-4
Cat. No.: VC11916626
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011911-18-4 |
|---|---|
| Molecular Formula | C18H14N4O3S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-[4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O3S/c1-22-14-8-12(2-3-15(14)25-9-16(22)23)13-10-26-18(20-13)21-17(24)11-4-6-19-7-5-11/h2-8,10H,9H2,1H3,(H,20,21,24) |
| Standard InChI Key | HQFCVRKHBISTIQ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4 |
| Canonical SMILES | CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₈H₁₄N₄O₃S, with a molecular weight of 366.4 g/mol . Its IUPAC name, N-[4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, reflects three key structural components:
-
A 1,4-benzoxazin-3-one core substituted with a methyl group at position 4.
-
A thiazole ring linked to the benzoxazine moiety at position 6.
-
A pyridine-4-carboxamide group attached to the thiazole nitrogen .
The SMILES notation (CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4) and InChIKey (HQFCVRKHBISTIQ-UHFFFAOYSA-N) further clarify atomic connectivity and stereochemical features .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₃S | |
| Molecular Weight | 366.4 g/mol | |
| logP (Predicted) | ~3.2 (estimated via analogs) | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 2 |
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis route for this compound is documented, its construction likely involves multi-step reactions common to benzoxazine and thiazole chemistry:
-
Benzoxazine Formation: Starting from o-aminophenol derivatives, cyclization with methyl-substituted anhydrides or aldehydes generates the 4-methyl-3-oxo-1,4-benzoxazine core.
-
Thiazole Ring Construction: Reaction of the benzoxazine intermediate with thiourea and α-haloketones or via Hantzsch thiazole synthesis introduces the thiazole moiety.
-
Pyridine Carboxamide Coupling: Amidation of the thiazole amine with pyridine-4-carbonyl chloride completes the molecule.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Key Reagents/Intermediates |
|---|---|---|
| 1 | Benzoxazine cyclization | o-Aminophenol, methyl anhydride |
| 2 | Thiazole formation | Thiourea, α-bromoketone |
| 3 | Amide coupling | Pyridine-4-carbonyl chloride |
Structural Analogues and Activity Clues
Compounds with overlapping substructures exhibit diverse bioactivities:
-
Thiazole-Benzoxazine Hybrids: Analogues like 3-methyl-N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]butanamide (CAS: D437-0014) demonstrate logP values ~3.2 and potential enzyme inhibitory properties .
-
Pyridine Carboxamides: Derivatives such as VU0640708-1 (a synonym for the target compound) have been cataloged in screening libraries for neurodegenerative disease targets .
Hypothetical Biological Relevance
Antibacterial and Anticancer Activity
Benzoxazines exhibit antibacterial effects by disrupting cell wall synthesis, while thiazoles interfere with bacterial folate metabolism. In cancer research, similar compounds (e.g., 7-3 and A11 from PMC studies) deplete oncogenic proteins like DNAJA1 and mutant p53, suggesting a potential role in conformational mutant p53-driven cancers .
| Target | Mechanism | Evidence Source |
|---|---|---|
| MAO Enzymes | Competitive inhibition | |
| Bacterial Folate Pathway | Dihydrofolate reductase inhibition | |
| DNAJA1-mutp53 Complex | Protein degradation induction |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
With a predicted logP of ~3.2, the compound likely exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (PSA) of ~66.4 Ų suggests potential for oral bioavailability, though formulation optimization may be required .
Metabolic Stability
The presence of amide bonds and heterocyclic rings may render the compound susceptible to hepatic cytochrome P450-mediated metabolism, necessitating structural modifications for improved half-life.
Future Research Directions
-
Synthesis and Characterization: Priority should be given to synthesizing the compound and validating its structure via NMR and mass spectrometry .
-
In Vitro Screening: Assays against MAO, AChE, and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) will elucidate its therapeutic potential .
-
Mutp53-Dependent Cancer Models: Testing in p53-mutant cell lines (e.g., H2087, CAL33) could reveal anticancer efficacy akin to DNAJA1 inhibitors .
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity will guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume